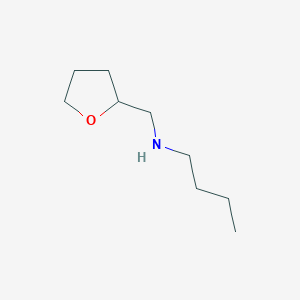

N-(oxolan-2-ylmethyl)butan-1-amine

CAS No.: 55100-03-3

Cat. No.: VC19597652

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55100-03-3 |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | N-(oxolan-2-ylmethyl)butan-1-amine |

| Standard InChI | InChI=1S/C9H19NO/c1-2-3-6-10-8-9-5-4-7-11-9/h9-10H,2-8H2,1H3 |

| Standard InChI Key | YKUOFUJTZXBNMD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNCC1CCCO1 |

Introduction

N-(oxolan-2-ylmethyl)butan-1-amine is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol. It is classified as an aliphatic amine due to the presence of an amino group and contains an oxolan (tetrahydrofuran) moiety, which contributes to its unique chemical properties and potential applications in various fields . The compound is synthesized primarily through nucleophilic substitution reactions in industrial settings, ensuring efficiency and scalability.

Synthesis Methods

N-(oxolan-2-ylmethyl)butan-1-amine is synthesized using various chemical methods, with nucleophilic substitution reactions being the most common approach in industrial settings due to their efficiency and scalability. These reactions involve the careful control of conditions to ensure consistent yields and purity of the final product.

Chemical Reactions and Applications

The compound participates in several types of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation can yield oxolan-2-ylmethyl butanamide, while reduction can lead to various secondary or tertiary amines. Substitution reactions produce diverse substituted amines based on specific reaction conditions.

N-(oxolan-2-ylmethyl)butan-1-amine has potential applications in scientific research, particularly in medicinal chemistry and biochemical assays, due to its ability to interact with specific molecular targets within biological systems.

Mechanism of Action and Biological Interactions

As a ligand, N-(oxolan-2-ylmethyl)butan-1-amine may bind to receptors or enzymes, modulating their activity depending on the context of use. The pathways involved are complex and vary based on its application in medicinal chemistry or biochemical assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume